6-Cyano-1H-indole-2-carboxylic acid is a compound with the chemical formula and a molecular weight of 186.17 g/mol. It is classified under indole derivatives, which are known for their diverse biological activities. The compound is recognized by its CAS number 85864-09-1, and it has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in targeting viral infections such as HIV.
The synthesis of 6-cyano-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. The following methods are commonly employed:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For instance, reactions may be conducted at room temperature with varying times (3–5 hours) to ensure complete conversion of starting materials.
6-Cyano-1H-indole-2-carboxylic acid participates in various chemical reactions due to its functional groups:
These reactions often require specific catalysts or reagents to facilitate the transformation while maintaining selectivity towards desired products.
The mechanism of action for compounds like 6-cyano-1H-indole-2-carboxylic acid, particularly in biological contexts, often involves interaction with target proteins or enzymes:
Relevant data indicates that this compound exhibits moderate lipophilicity (LogP = 1.73778), suggesting potential bioavailability for pharmaceutical applications .
6-Cyano-1H-indole-2-carboxylic acid has several scientific uses:
Scaffold hopping leverages core structural modifications of bioactive molecules to enhance target specificity or polypharmacology. Tranilast, a clinically used URAT1 inhibitor for hyperuricemia, features an indole-2-carboxylate scaffold but lacks intrinsic xanthine oxidase (XO) inhibition. Systematic replacement of its alkoxy side chains with cyano groups at the indole C5 position yielded analogues with dual URAT1/XO inhibition. Specifically, compound 29 (5-[5-cyano-1-(pyridin-2-ylmethyl)-1H-indole-3-carboxamido] thiazole-4-carboxylic acid) exhibited potent dual activity: 48.0% URAT1 inhibition at 10 μM and XO inhibition (IC₅₀ = 1.01 μM) [2]. This bioactivity shift stems from the cyano group’s electron-withdrawing properties, which enhance π-stacking with xanthine oxidase’s molybdopterin cofactor.
Table 1: Bioactivity of Tranilast-Derived Indole Analogues
Compound | URAT1 Inhibition (% at 10 μM) | XO IC₅₀ (μM) | Key Structural Features |
---|---|---|---|
Tranilast | 44.9% | >100 | Unsubstituted indole |
29 | 48.0% | 1.01 | C5-Cyano, pyridylmethyl N1 |
26 | 81.0% | >10 | C5-Cyano, alkylamide |
For HIV-1 integrase inhibition, 6-cyano-1H-indole-2-carboxylic acid derivatives exploit Mg²⁺ chelation via the C2-carboxylate. Scaffold hopping from elvitegravir-like cores incorporates the 6-cyanoindole motif to optimize DNA-binding through π–π stacking with viral DNA nucleobases. Molecular docking (PDB ID: 6PUY) confirms the cyano group’s orthogonal alignment with thymidine residues, increasing complex stability [1].
Strategic indole substitutions profoundly impact target engagement:
Table 2: Impact of Indole Substitutions on Pharmacological Profiles
Modification Site | Chemical Group | Target | Effect on Bioactivity |
---|---|---|---|
C5/C6 | -CN | XO, HIV integrase | ↑ π-stacking; ↓ IC₅₀ by 2–5 fold |
N1 | Pyridin-2-ylmethyl | URAT1 | ↑ Solubility; dual-target inhibition |
C2 | -COOH → -CONH-alkyl | NMDA receptors | ↑ Brain penetration; Ki = 42 nM |
The C2-carboxylate of 6-cyano-1H-indole-2-carboxylic acid is pivotal for coordinating Mg²⁺ ions in viral metalloenzymes. Functionalization strategies include:
Table 3: Metal-Chelating Indole Derivatives in Antiviral Therapy
Compound | Target | Coordination Site | IC₅₀ (μM) | Functionalization Method |
---|---|---|---|---|
17a (6-Br analogue) | HIV-1 integrase | C2-COO⁻, indole N-H | 3.11 | EDAC-mediated amidation |
KM-8742 derivatives | HCV NS5A | None (allosteric) | 0.0007–0.09 | Fischer indole synthesis |
Ethyl ester prodrug | Cellular uptake | Prodrug (hydrolyzed) | N/A | Ethyl chloroformate |
Halogenation at C5/C7 positions enhances π–π stacking with viral DNA/RNA nucleobases:
Table 4: Halogen and Cyano Substitutent Effects on Antiviral Activity
Substituent Pattern | Viral Target | EC₅₀/IC₅₀ (μM) | Role in Binding |
---|---|---|---|
6-CN, 5-Br | HIV-1 integrase | 3.11 | ↑ π-stacking; Mg²⁺ chelation |
6-CN, 12-F | HCV NS5A | 0.0007 | ↑ RNA affinity; membrane penetration |
5-CN | XO/URAT1 | 1.01 (XO) | H-bonding with molybdopterin |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1